molecular formula C6H12O2 B2983248 (4-Methyl-tetrahydro-furan-2-yl)-methanol CAS No. 6906-52-1

(4-Methyl-tetrahydro-furan-2-yl)-methanol

Cat. No. B2983248
CAS RN: 6906-52-1
M. Wt: 116.16
InChI Key: FCHFDKDWVGHZMN-UHFFFAOYSA-N
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Description

(4-Methyl-tetrahydro-furan-2-yl)-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process, and its unique structure makes it a promising candidate for scientific research.

Scientific Research Applications

Methanol as a H-Transfer Reactant

  • Methanol has been used as a hydrogen-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones, including furfural, to produce corresponding alcohols. This process is efficient and produces gaseous components as the only co-products, which are easily separated from the reaction medium (Pasini et al., 2014).

Novel Prins Cyclization

  • (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes to form cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via InCl3-promoted Prins cyclization. This process offers a new approach for synthesizing these derivatives (Reddy et al., 2012).

Coupling Conversion of Bio-derived Furans and Methanol

  • The coupling conversion of bio-derived furans and methanol over ZSM-5 enhances aromatic production. This method shows a significant synergistic effect between furans and methanol, leading to higher yields of aromatics and olefins, and reduced coke formation (Zheng et al., 2014).

Deoxygenation of Aqueous Furfural

  • A process for converting furfural to 2-methyl furan using Cu0/Cu2O·SiO2 sites without extraneous gas has been developed. Methanol is utilized for in situ hydrogen generation, contributing to a highly selective formation process (Li et al., 2018).

Acid-catalyzed Reactions with Methanol

  • Methanol shows distinct behaviors as a solvent in acid-catalyzed reactions involving furans. For example, in methanol, 5-hydroxymethylfurfural and furfuryl alcohol can be selectively converted into methyl levulinate, whereas in water, polymerization is more prevalent (Hu et al., 2015).

Methylotrophic Bacteria in Biotechnology

  • Methylotrophic bacteria, which can utilize methanol as a carbon source, have potential for developing economically competitive bioprocesses based on methanol. This research is pivotal for the future of industrial biotechnology (Schrader et al., 2009).

Solvent Effects in Biomass Upgrading

  • The solvent plays a critical role in selective activation of chemical bonds in biomass upgrading. Molybdenum carbides and nitrides are used in the liquid-phase hydrogenation of bioderived furfural, where alcohol solvents influence the reaction's selectivity (Deng et al., 2018).

Methanol Production and Applications

  • Methanol, derived from renewable sources, serves as a crucial building block in various chemical syntheses and as a clean-burning fuel. The conversion of CO2 to methanol is especially notable for its potential in reducing CO2 emissions (Dalena et al., 2018).

properties

IUPAC Name

(4-methyloxolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-2-6(3-7)8-4-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHFDKDWVGHZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-tetrahydro-furan-2-yl)-methanol

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